5-(difluoromethyl)-1-ethyl-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(difluoromethyl)-1-ethyl-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a difluoromethyl group, an ethyl group, a mercapto group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-1-ethyl-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: The core structure can be synthesized by cyclization reactions involving pyridine and pyrimidine derivatives.
Introduction of Functional Groups: The difluoromethyl, ethyl, mercapto, and methoxyphenyl groups are introduced through various substitution reactions. For example, the difluoromethyl group can be introduced using difluoromethylating agents under specific conditions.
Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Adjusting reaction conditions to accommodate larger quantities of reactants.
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and control.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-1-ethyl-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under specific conditions to yield dihydropyrido[2,3-d]pyrimidine derivatives.
Substitution: The difluoromethyl and methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropyrido[2,3-d]pyrimidine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(difluoromethyl)-1-ethyl-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-ethyl-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been investigated for their potential as CDK2 inhibitors.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-neuroinflammatory properties.
Uniqueness
5-(difluoromethyl)-1-ethyl-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(difluoromethyl)-1-ethyl-7-(4-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2S/c1-3-22-15-13(16(23)21-17(22)25)11(14(18)19)8-12(20-15)9-4-6-10(24-2)7-5-9/h4-8,14H,3H2,1-2H3,(H,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMYGMVZTYIHJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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